rac Timolol-d5 Maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

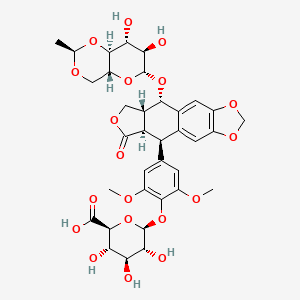

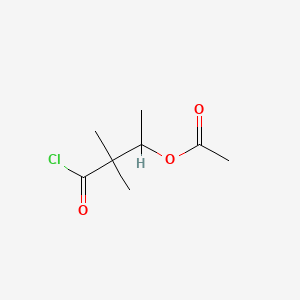

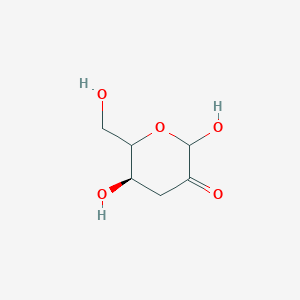

Rac Timolol-d5 Maleate is a labelled racemic of (S)-Timolol maleate . It is a non-cardioselective hydrophilic β-adrenoceptor blocker . It is used as an anti-hypertensive, anti-arrhythmic, anti-anginal, and anti-glaucoma agent .

Molecular Structure Analysis

The molecular formula of this compound is C13H19D5N4O3S•C4H4O4 . The molecular weight is 437.52 .Scientific Research Applications

Timolol Maleate has been studied for its effectiveness in reducing intraocular pressure in the treatment of glaucoma. It is a non-selective beta-adrenergic blocking agent that can produce effects on the heart and bronchial smooth muscle, which are concerns for workers handling this pharmaceutical ingredient (Naumann, Dolan, & Sargent, 2004).

Research has explored the use of Timolol Maleate for treating superficial infantile hemangiomas in infants. A study found that Timolol Maleate 0.5% gel is a safe and effective option for small superficial hemangiomas that have not ulcerated and are not on mucosal surfaces (Chan, Mckay, Adams, & Wargon, 2013).

Timolol Maleate's effectiveness in ocular drug delivery systems has been enhanced using nanocarriers like gelatin nanoparticles. These nanoparticles offer sustained release, efficient lowering of intraocular pressure, and lack of irritancy, indicating their potential as a successful ocular system (Shokry, Hathout, & Mansour, 2018).

The drug has been involved in studies examining the effects on the normal retinal circulation, with one study investigating the impact of two weeks of topical treatment with Timolol Maleate on retinal circulation in healthy volunteers (Grunwald, 1991).

Timolol Maleate has been examined in relation to its systemic cardiopulmonary effects. Despite its topical administration for ocular conditions, it can cause systemic adrenergic β-blocking due to absorption into the systemic circulation (Nieminen, Lehtimäki, Mäenpää, Ropo, Uusitalo, & Kähönen, 2007).

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of Rac Timolol-d5 Maleate involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly and completely absorbed, with a distribution volume of 1.7 L/kg . It is extensively metabolized in the liver via the cytochrome P450 2D6 enzyme, with minor contributions from CYP2C19 . About 15-20% of a dose undergoes first-pass metabolism . Despite its relatively low first-pass metabolism, Timolol is 90% metabolized . The elimination half-life is between 2 to 2.7 hours, and it is prolonged with renal impairment . About 15% to 20% of the drug is excreted unchanged in the urine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual patient factors such as age, gender, renal function, and concomitant medications can influence the compound’s action and efficacy .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Rac Timolol-d5 Maleate interacts with β-adrenoceptors, which are a class of G-protein coupled receptors . The interaction is characterized by the compound’s ability to block these receptors, thereby inhibiting the effects of adrenaline and noradrenaline and reducing the heart rate . This interaction is non-selective, meaning it affects both β1 and β2 adrenoceptors .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it reduces intraocular pressure by decreasing aqueous humor production . It also reportedly protects ganglion cells, decreases aqueous humor outflow facility, and destroys the extracellular matrix in the trabecular meshwork .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to β-adrenoceptors, blocking the effects of adrenaline and noradrenaline . This results in a decrease in heart rate and blood pressure . It also prevents the production of aqueous humor, thereby reducing intraocular pressure .

Temporal Effects in Laboratory Settings

It is known that the compound has a rapid onset of action, with peak effects observed within 0.5 to 2.5 hours .

Dosage Effects in Animal Models

It is known that the compound is used in the treatment of glaucoma, hypertension, angina pectoris, and myocardial infarction .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with β-adrenoceptors

Transport and Distribution

It is known that the compound is a hydrophilic β-adrenoceptor blocker , suggesting that it may be transported and distributed in the body through the bloodstream.

Subcellular Localization

Given its role as a β-adrenoceptor blocker , it is likely that it localizes to the cell membrane where these receptors are typically found.

Properties

IUPAC Name |

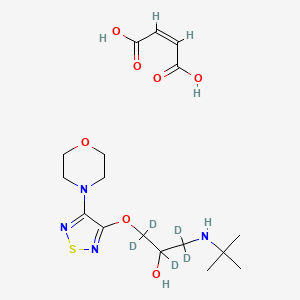

(Z)-but-2-enedioic acid;1-(tert-butylamino)-1,1,2,3,3-pentadeuterio-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i8D2,9D2,10D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRMANUAADYWEA-RJAXMONVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=NSN=C1N2CCOCC2)O)NC(C)(C)C.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.